
2-Bromo-6-chloro-4-methylaniline
Overview
Description
2-Bromo-6-chloro-4-methylaniline is a chemical compound with the CAS Number: 135340-78-2 . It is a solid substance with a molecular weight of 220.5 .
Chemical Reactions Analysis
2-Bromo-4-methylaniline, a similar compound, participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form an amide .Physical And Chemical Properties Analysis
This compound is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not directly available from the searched resources.Scientific Research Applications
Metabolic Pathways and Biochemical Interactions
- Research has revealed the metabolic pathways of 2-bromo-4-methylaniline, which includes products from side-chain C-hydroxylation and N-hydroxylation. The study also identified a new type of microsomal metabolite, a halogenated N-(4'-aminobenzyl)-4-methylaniline, which provides insights into the biochemical interactions of such compounds in biological systems (Boeren et al., 1992).
Synthesis and Chemical Transformation
- The compound has been used in the synthesis of various chemicals. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene, involving 2-bromo-4-methylaniline as an intermediate step (Xue Xu, 2006).
- In another study, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, which involved 2-bromo-4-methylaniline, was investigated, highlighting its role in the synthesis of complex organic compounds (Wlodarczyk et al., 2011).
Spectroscopic Analysis and Molecular Structure
- Fourier transform infrared and FT-Raman spectroscopic studies of compounds similar to 2-bromo-6-chloro-4-methylaniline, like 2-chloro-4-methylaniline, have been performed. These studies provide detailed information on the vibrational modes and molecular structure of such compounds, which are crucial in understanding their chemical properties (Arjunan & Mohan, 2009).
Catalytic Synthesis and Optical Properties
- The compound has been used in the palladium(0) catalyzed synthesis of derivatives, exploring their non-linear optical properties and reactivity. This research contributes to understanding the potential applications of this compound derivatives in materials science (Rizwan et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Anilines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
2-Bromo-6-chloro-4-methylaniline participates in palladium-catalyzed selective amination reactions . It reacts with other compounds to form new products, indicating its role as a reactant in chemical transformations .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including nucleophilic substitution and reduction .
Pharmacokinetics
The compound’s physical properties such as melting point (46-48°c), boiling point (2829±350 °C), and density (1619±006 g/cm3) can influence its bioavailability .
Result of Action
It is known to participate in the synthesis of other compounds, indicating its role in chemical transformations .
properties
IUPAC Name |
2-bromo-6-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJDTZYWSMKAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441429 | |
| Record name | 2-Bromo-6-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135340-78-2 | |
| Record name | 2-Bromo-6-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



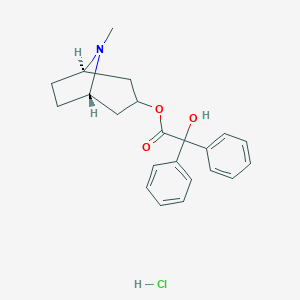


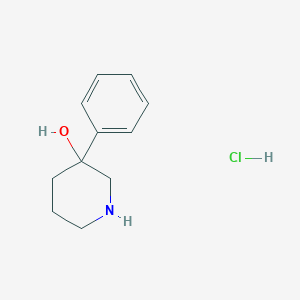


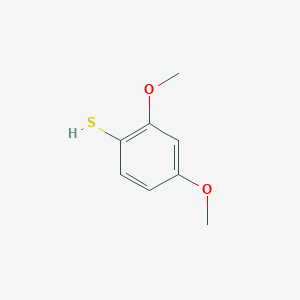
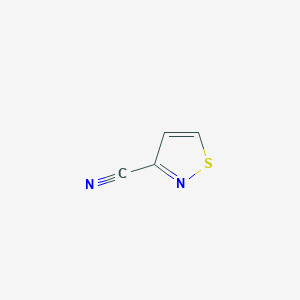

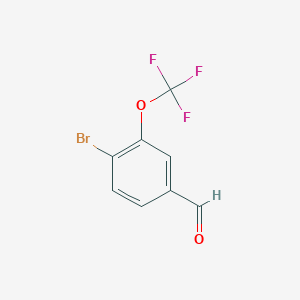
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
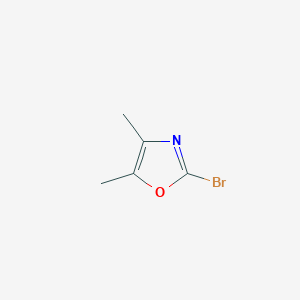

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)